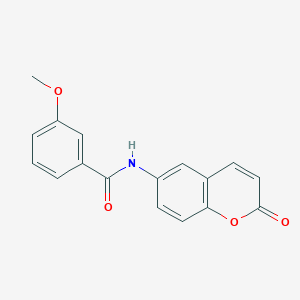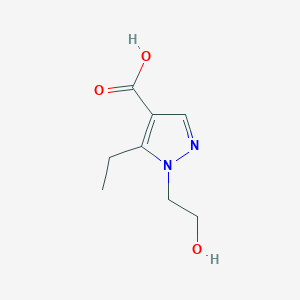
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the pyrazole family of compounds and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
作用机制
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Biochemical and Physiological Effects:
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
实验室实验的优点和局限性
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied and its mechanism of action is well-understood, making it a useful tool for investigating the inflammatory response.
However, there are also some limitations to the use of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. It has been shown to have some variability in its effects depending on the cell type and experimental conditions used. In addition, it has been shown to have some off-target effects, such as inhibition of the proteasome and the induction of apoptosis.
未来方向
There are several future directions for research on 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use in cancer treatment. Further studies are needed to investigate its efficacy in vivo and to determine the optimal dosing regimen. In addition, there is interest in developing new derivatives of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with improved potency and selectivity for COX enzymes. Finally, there is ongoing research into the role of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in the inflammatory response and its potential use as a tool for investigating the mechanisms of inflammation.
合成方法
The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves several steps, including the reaction of 2-chloroacetic acid with 5-ethyl-1H-pyrazole-4-carboxylic acid to form 5-ethyl-1-(2-chloroacetyl)-1H-pyrazole-4-carboxylic acid. This intermediate is then treated with sodium hydroxide to form the final product, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.
科学研究应用
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. In addition, it has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
5-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-9-10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFUIGYVFAUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)
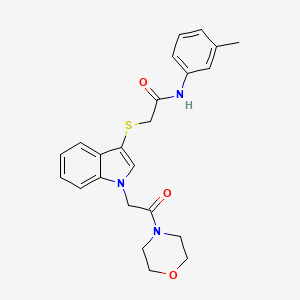
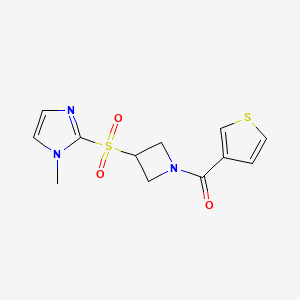
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2586590.png)
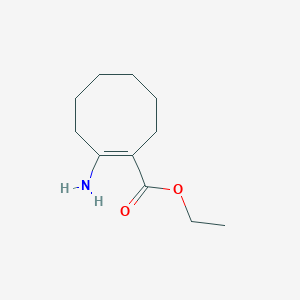

![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)
![2-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2586597.png)
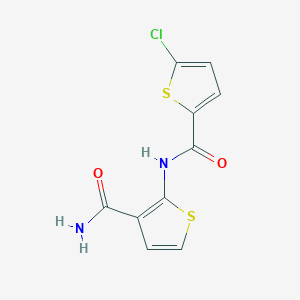
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)
![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)
